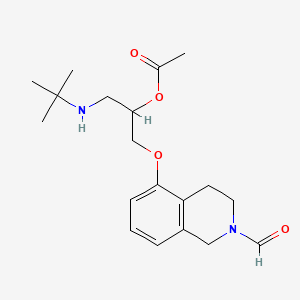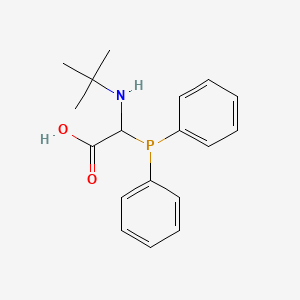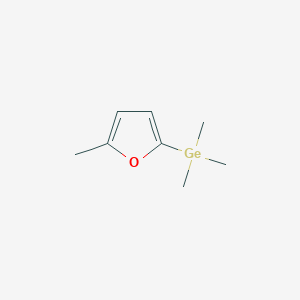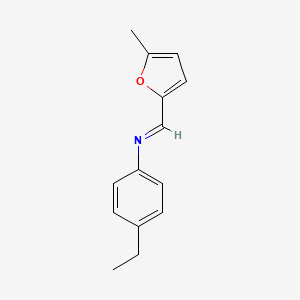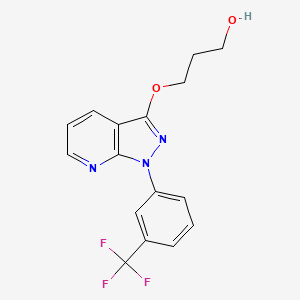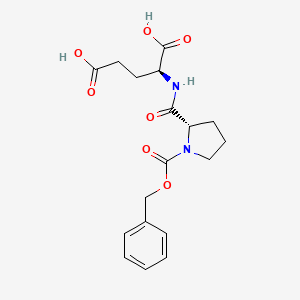
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid is a complex organic compound with significant applications in various fields of science. This compound is characterized by its intricate structure, which includes a benzyloxycarbonyl group, a pyrrolidine ring, and a pentanedioic acid moiety. Its stereochemistry is defined by the (S)-configuration at two chiral centers, making it an enantiomerically pure compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Amidation Reaction: The carboxylic acid group of the pyrrolidine derivative is then coupled with an amine to form the amide bond, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Formation of the Pentanedioic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the amide nitrogen, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act by inhibiting or activating enzymatic pathways, modulating receptor activity, or altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((S)-1-((Methoxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid
- (S)-2-((S)-1-((Ethoxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid
- (S)-2-((S)-1-((Propoxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid
Uniqueness
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Eigenschaften
CAS-Nummer |
61596-44-9 |
|---|---|
Molekularformel |
C18H22N2O7 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H22N2O7/c21-15(22)9-8-13(17(24)25)19-16(23)14-7-4-10-20(14)18(26)27-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,19,23)(H,21,22)(H,24,25)/t13-,14-/m0/s1 |
InChI-Schlüssel |
JBLUPNGTQIBIGX-KBPBESRZSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


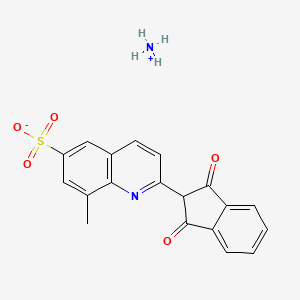
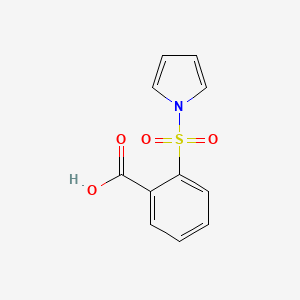
![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)
![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)
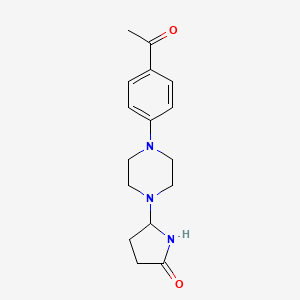
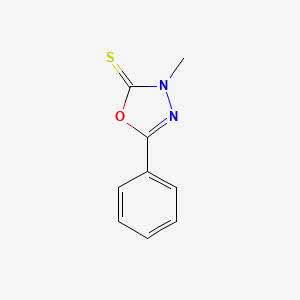
![6-Quinolinamine, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-](/img/structure/B15211575.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-](/img/structure/B15211585.png)
